molecular formula C10H12O2 B3050776 Methyl (2S)-2-phenylpropanoate CAS No. 28645-07-0

Methyl (2S)-2-phenylpropanoate

Cat. No. B3050776
CAS RN: 28645-07-0
M. Wt: 164.2 g/mol
InChI Key: DZIQUZJSNSZOCH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance, odor, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with different reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions with different reagents under various conditions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .

Scientific Research Applications

    Pharmaceutical Research

    • This compound could potentially be used in the synthesis of new drugs. For example, the five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound could be used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase the three-dimensional coverage due to the non-planarity of the ring .

    Organic Chemistry

    • In organic chemistry, this compound could be used as a building block for the synthesis of more complex molecules. For example, it could be used in the synthesis of pyrrolidine derivatives .

    Biochemistry

    • In biochemistry, this compound could be used in the study of S-adenosyl methionine (SAM) – dependent methyltransferase enzymes . These enzymes catalyze S N 2 reactions, transferring a methyl group from SAM to the amine group on the compound .

    Environmental Science

    • In environmental science, this compound could be used in the study of atmospheric chemistry. For example, it could be used to study the oxidation of sulfur-containing compounds in the atmosphere .

    Industrial Chemistry

    • In industrial chemistry, this compound could be used in various chemical reactions. For example, it could be used in the production of borane dimethyl sulfide from diborane .

    Enzymatic Menthol Production

    • This compound could potentially be used in the production of menthol . For example, it could be used in a one-pot biosynthesis of (1R,2S,5R)-( )-menthol and (1S,2S,5R)-(+)-neomenthol from pulegone, using recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase (NtDBR from Nicotiana tabacum) and two menthone dehydrogenases (MMR and MNMR from Mentha piperita) .

    Synthesis of Menthol Glycinates

    • This compound could potentially be used in the synthesis of menthol glycinates . These compounds are prepared in two synthetic steps, starting from bromoacetyl bromide and (−)-menthol. The resulting brominated menthol ester readily undergoes substitution reactions with NH3 and 1° or 2° amines to provide menthol glycinates .

    Synthesis of (2S,3R)-3-alkyl/alkenylglutamates

    • This compound could potentially be used in the synthesis of (2S,3R)-3-alkyl/alkenylglutamates . These compounds are important in the field of biochemistry and could be used in various research applications .

    Chemical Industry

    • In the chemical industry, this compound could be used in the production of other chemicals. For example, it could be used in the production of borane dimethyl sulfide from diborane .

    Atmospheric Chemistry

    • In atmospheric chemistry, this compound could be used in the study of the oxidation of sulfur-containing compounds in the atmosphere .

    Pharmaceutical Industry

    • In the pharmaceutical industry, this compound could be used in the synthesis of new drugs. For example, it could be used in the synthesis of pyrrolidine derivatives .

Safety And Hazards

Information on safety and hazards is usually available in Material Safety Data Sheets (MSDS). This includes information on toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, or research into new synthesis methods or reactions .

properties

IUPAC Name

methyl (2S)-2-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIQUZJSNSZOCH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-phenylpropionate, (S)-

CAS RN

28645-07-0
Record name Methyl 2-phenylpropionate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028645070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 2-PHENYLPROPIONATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPL796NG2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-Phenylpropionic acid (8.4 g, 56 mmol) in methanol (180 ml) and concentrated H2SO4 (2 ml) were heated at reflux for 4 hours. The reaction was cooled down to room temperature and concentrated in vacuo (~30 ml), which was poured into ice water (~100 ml). The products were extracted with Et2O (150 ml×3), which was washed with saturated NaHCO3, H2O and dried over MgSO4. Filtration and evaporation of solvent yielded a yellow oil (8.9 g), which was distilled to give a colorless oil (8.34 g, 51 mmol, 91%, b.p. 73° C./1.5 mm Hg).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

Into the cathode chamber of an electrolytic cell divided with an ion-exchange resin diaphragm was placed a solution of 10 mmols of methyl phenylacetate, 12 mmols of methyl methanesulfonate and 1.0 g of tetraethylammonium tosylate in 30 ml of anhydrous dimethylformamide. And the anode chamber of the electrolytic cell was supplied with a solution of 3.0 g of tetraethylammonium tosylate in 10 ml of anhydrous dimethylformamide. Constant current electrolysis was conducted at 0.2 A/cm2 with use of platinum for both the anode and cathode. After passing 1.5 F of electricity per mol of the methyl phenylacetate through the solution at room temperature, the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was removed by distillation and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-methylphenylacetate in a yield of 78% and α-methylphenylacetic acid in a yield of 15%. The spectral data of the ester were as follows.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
12 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
Quantity
3 g
Type
catalyst
Reaction Step Eight
Quantity
10 mL
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S)-2-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl (2S)-2-phenylpropanoate
Reactant of Route 3
Reactant of Route 3
Methyl (2S)-2-phenylpropanoate
Reactant of Route 4
Methyl (2S)-2-phenylpropanoate
Reactant of Route 5
Reactant of Route 5
Methyl (2S)-2-phenylpropanoate
Reactant of Route 6
Reactant of Route 6
Methyl (2S)-2-phenylpropanoate

Citations

For This Compound
2
Citations
I Cea-Rama, C Coscolín, P Katsonis, R Bargiela… - Computational and …, 2021 - Elsevier
Our understanding of enzymes with high substrate ambiguity remains limited because their large active sites allow substrate docking freedom to an extent that seems incompatible with …
Number of citations: 6 www.sciencedirect.com
CI Giunta, I Cea-Rama, S Alonso, ML Briand… - ACS …, 2020 - ACS Publications
Owing to their outstanding catalytic properties, enzymes represent powerful tools for carrying out a wide range of (bio)chemical transformations with high proficiency. In this context, …
Number of citations: 20 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.